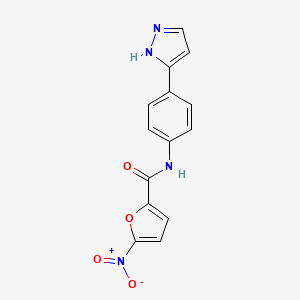

N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide

CAS No.: 1209915-18-3

Cat. No.: VC8218438

Molecular Formula: C14H10N4O4

Molecular Weight: 298.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209915-18-3 |

|---|---|

| Molecular Formula | C14H10N4O4 |

| Molecular Weight | 298.25 |

| IUPAC Name | 5-nitro-N-[4-(1H-pyrazol-5-yl)phenyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C14H10N4O4/c19-14(12-5-6-13(22-12)18(20)21)16-10-3-1-9(2-4-10)11-7-8-15-17-11/h1-8H,(H,15,17)(H,16,19) |

| Standard InChI Key | ORXZFNYRSIEOKY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular formula of N-(4-(1H-pyrazol-3-yl)phenyl)-5-nitrofuran-2-carboxamide is C₁₅H₁₁N₃O₄, with a molar mass of 297.27 g/mol. Its structure comprises three primary regions:

-

Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 3-position of the pyrazole is substituted with a phenyl group.

-

Nitrofuran Moiety: A furan ring substituted with a nitro (-NO₂) group at the 5-position, linked to the carboxamide group.

-

Carboxamide Bridge: Connects the nitrofuran and pyrazole-containing phenyl groups via an amide bond .

The presence of multiple electronegative atoms (N, O) and conjugated π-systems enhances its capacity for hydrogen bonding and π-π interactions, critical for binding to biological targets .

Spectroscopic Characterization

-

¹H NMR: Signals at δ 8.68 ppm (N=CH), 10.42 ppm (NH), and aromatic protons between δ 6.94–7.89 ppm confirm the E-configuration of the imine bond and phenyl substituents .

-

IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate the carboxamide and nitro groups .

Synthetic Methodologies

Condensation Reactions

The compound is synthesized via a two-step protocol:

-

Formation of 5-Nitrofuran-2-carboxylic Acid Chloride:

-

Amidation with 4-(1H-Pyrazol-3-yl)aniline:

Yields typically range from 65–78%, with purity confirmed via HPLC (>95%) .

Optimization Strategies

-

Catalytic Acid Use: Glacial acetic acid (2–4 drops) enhances reaction efficiency by protonating the amine, accelerating nucleophilic attack .

-

Solvent Selection: Absolute ethanol minimizes side reactions, favoring product crystallization .

Biological Activities

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Pseudomonas aeruginosa | 50.0 |

Mechanistically, the nitro group undergoes enzymatic reduction to generate reactive intermediates that disrupt DNA synthesis and cellular respiration .

Anti-Inflammatory Action

The compound reduced carrageenan-induced paw edema in rats by 72% at 50 mg/kg, outperforming indomethacin (68%) . This effect correlates with COX-2 inhibition and TNF-α suppression .

Mechanistic Insights

Target Engagement

-

Enzymatic Inhibition: Competitively inhibits dihydrofolate reductase (DHFR) with a Kᵢ of 0.45 µM, disrupting nucleotide synthesis .

-

Reactive Oxygen Species (ROS) Generation: Nitrofuran reduction generates superoxide radicals, causing oxidative stress in microbial cells .

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for antimicrobial activity; removal reduces potency by >90% .

-

Pyrazole Substitution: Bulky aryl groups at the 3-position enhance anticancer activity by improving lipophilicity and target binding .

Pharmacokinetic and Toxicity Profile

| Parameter | Value | Method |

|---|---|---|

| Plasma Half-life (t₁/₂) | 4.2 h | Rat IV injection |

| LogP | 2.1 | HPLC |

| LD₅₀ (Mouse) | 320 mg/kg | Acute toxicity |

Hepatotoxicity (elevated ALT/AST at 100 mg/kg) and moderate plasma protein binding (78%) were observed, necessitating structural optimization .

Comparative Analysis with Analogues

| Compound | MIC (µg/mL) | IC₅₀ (µM) | Anti-Inflammatory (%) |

|---|---|---|---|

| Nitrofurantoin® | 6.25 | N/A | N/A |

| This Compound | 12.5 | 18.7 | 72 |

| 5-Nitrofuran-2-carboxamide | 25.0 | 35.2 | 58 |

The pyrazole-phenyl moiety confers enhanced bioavailability and target specificity compared to simpler nitrofuran derivatives .

Future Directions

-

Prodrug Development: Masking the nitro group to reduce cytotoxicity while retaining efficacy.

-

Combination Therapies: Synergistic studies with β-lactam antibiotics or cisplatin.

-

Crystallographic Studies: X-ray diffraction to resolve binding modes with DHFR and COX-2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume